![molecular formula C26H26N4O4S2 B2878850 (Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 476667-66-0](/img/structure/B2878850.png)
(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
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Description
(Z)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C26H26N4O4S2 and its molecular weight is 522.64. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures and Synthesis
A study highlighted the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, revealing insights into their hydrogen-bonded dimers, chains of rings, and complex sheets. These findings underline the importance of specific structural characteristics in influencing the compounds' properties and potential applications (Delgado et al., 2005).
Antimicrobial and Anticancer Activity
Another research effort focused on synthesizing novel derivatives containing the thiazolidinone moiety, demonstrating significant anti-inflammatory activity. This suggests that modifications in the molecular structure can yield compounds with potential therapeutic applications (Sunder & Maleraju, 2013).
Photosensitizers for Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, show high singlet oxygen quantum yield. These properties indicate potential use as Type II photosensitizers in cancer treatment through photodynamic therapy, emphasizing the relevance of chemical design in developing therapeutic agents (Pişkin et al., 2020).
QSAR Studies and Antimicrobial Evaluation
QSAR studies and antimicrobial evaluations of thiazolidin-4-ones clubbed with quinazolinone revealed that certain derivatives exhibit potent antimicrobial and anticancer activities. These studies provide insights into how structural modifications affect biological activity, aiding in the design of new compounds with desired properties (Deep et al., 2013).
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S2/c1-17-23(25(33)30(28(17)2)19-10-5-4-6-11-19)27-22(31)13-8-14-29-24(32)21(36-26(29)35)16-18-9-7-12-20(15-18)34-3/h4-7,9-12,15-16H,8,13-14H2,1-3H3,(H,27,31)/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJBGWJRSWBVJK-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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